

Spectroscopic Analysis of 2-Butene-1,4-diol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Undec-2-ene-1,4-diol*

Cat. No.: *B14532667*

[Get Quote](#)

Disclaimer: Publicly available spectroscopic data for **Undec-2-ene-1,4-diol** could not be located. This guide provides a comprehensive analysis of the spectroscopic data for a related and well-documented compound, 2-Butene-1,4-diol, including its cis ((Z)-2-Butene-1,4-diol) and trans ((E)-2-Butene-1,4-diol) isomers. This information is intended to serve as a valuable reference for researchers, scientists, and professionals in drug development.

This technical guide presents a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the isomers of 2-Butene-1,4-diol. The information is organized to facilitate easy comparison and interpretation, supplemented by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR data for the cis and trans isomers of 2-Butene-1,4-diol.

Table 1: ^1H NMR Spectroscopic Data for 2-Butene-1,4-diol Isomers

Isomer	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
cis	-OH	Variable	Singlet (broad)	-
	=CH-	~5.8	Triplet	~4.5
	-CH ₂ -	~4.2	Doublet	~4.5
trans	-OH	Variable	Singlet (broad)	-
	=CH-	~5.7	Triplet	~4.0
	-CH ₂ -	~4.1	Doublet	~4.0

Table 2: ¹³C NMR Spectroscopic Data for 2-Butene-1,4-diol Isomers

Isomer	Carbon	Chemical Shift (δ , ppm)
cis	=CH-	~130
	-CH ₂ -	~58
trans	=CH-	~130
	-CH ₂ -	~63

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key vibrational frequencies for 2-Butene-1,4-diol are presented below.

Table 3: Key IR Absorption Bands for 2-Butene-1,4-diol

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity	Functional Group
O-H Stretch	3600 - 3200	Strong, Broad	Alcohol (-OH)
C-H Stretch (sp ²)	3100 - 3000	Medium	Alkene (=C-H)
C-H Stretch (sp ³)	3000 - 2850	Medium	Alkane (-C-H)
C=C Stretch	1670 - 1640	Medium to Weak	Alkene (C=C)
C-O Stretch	1260 - 1000	Strong	Alcohol (C-O)
=C-H Bend	980 - 675	Strong	Alkene (=C-H)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Major Fragments in the Mass Spectrum of 2-Butene-1,4-diol

m/z	Proposed Fragment	Notes
88	[C ₄ H ₈ O ₂] ⁺	Molecular Ion (M ⁺)
70	[M - H ₂ O] ⁺	Loss of a water molecule
57	[M - OCH ₃] ⁺	Loss of a methoxy radical
42	[C ₃ H ₆] ⁺	Propene cation radical
39	[C ₃ H ₃] ⁺	Propargyl cation

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for acquiring NMR, IR, and MS data for diols.

4.1 NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the diol sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Use a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Set the appropriate spectral width, acquisition time, and relaxation delay.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum, typically using a single pulse experiment.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

4.2 IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Instrument Setup:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
 - Record a background spectrum of the empty ATR accessory.

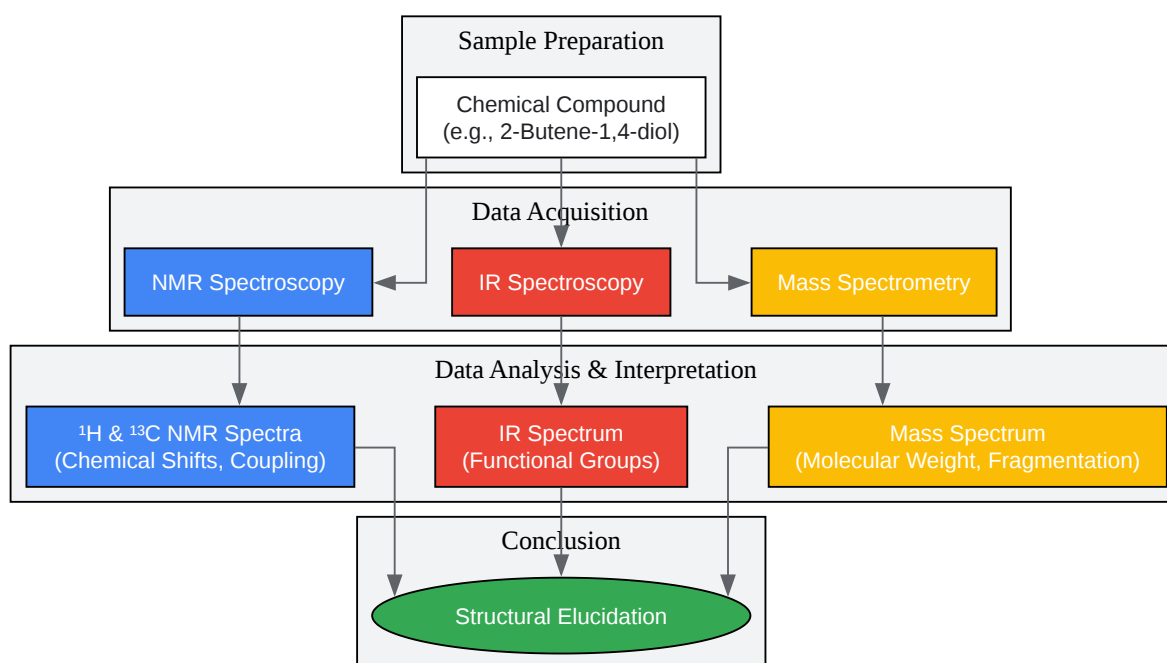
- **Sample Application:** Place a small drop of the liquid diol sample directly onto the ATR crystal, ensuring complete coverage. For solid samples, press the powder firmly against the crystal.
- **Data Acquisition:** Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- **Data Processing:**
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Identify and label the major absorption bands.

4.3 Mass Spectrometry Protocol (Electron Ionization - EI)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.
- **Ionization:** Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and record their abundance.
- **Data Analysis:**
 - Generate a mass spectrum, which is a plot of relative ion abundance versus m/z .
 - Identify the molecular ion peak (M^+) to determine the molecular weight.
 - Analyze the fragmentation pattern to deduce the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Butene-1,4-diol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14532667#spectroscopic-data-for-undec-2-ene-1-4-diol-nmr-ir-ms\]](https://www.benchchem.com/product/b14532667#spectroscopic-data-for-undec-2-ene-1-4-diol-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com